molecular formula C11H9F3N2O B4570681 1-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

1-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No.: B4570681
M. Wt: 242.20 g/mol
InChI Key: OUAMLAKMYBPWHP-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C11H9F3N2O and its molecular weight is 242.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.06669740 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

  • A study by Bhat et al. (2016) explored the synthesis of pyrazole derivatives including compounds similar to 1-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol. These compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The anti-bacterial potential was further supported by in silico molecular docking studies, indicating these compounds as potential inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).

Antibacterial Activity

  • Bhavanarushi et al. (2013) synthesized pyrazole derivatives, including ones with trifluoromethyl groups, which showed excellent antibacterial activity against various bacteria, suggesting their potential as effective antibacterial agents (Bhavanarushi et al., 2013).

Analgesic and Biological Activities

  • Nemytova et al. (2018) developed methods for the methylation of pyrazole derivatives, including 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols. Preliminary biological testing of these compounds revealed significant analgesic activity, highlighting their potential in medicinal chemistry (Nemytova et al., 2018).

Antihyperglycemic Agents

  • Kees et al. (1996) researched the synthesis and antidiabetic characterization of pyrazole derivatives. These compounds, including this compound analogs, were found to be potent antihyperglycemic agents, suggesting their potential use in treating diabetes (Kees et al., 1996).

Corrosion Inhibition

  • Singh et al. (2020) explored the use of pyrazole derivatives in the petroleum industry. These compounds were found effective in mitigating corrosion of N80 steel in an acidic environment, indicating their potential application in industrial processes (Singh et al., 2020).

Optical and Electronic Applications

  • Huang et al. (2013) studied Pt(II) complexes with pyrazol-pyridine ligands, including those similar to this compound. These complexes exhibited distinctive photoluminescent emissions and were used in organic light-emitting diodes (OLEDs), showcasing their potential in optoelectronics (Huang et al., 2013).

Molecular Structure Studies

  • Govindasamy and Gunasekaran (2015) conducted a quantum mechanical study on similar compounds, providing insights into their molecular structures and properties. Such studies are crucial for understanding the behavior and potential applications of these compounds in various fields (Govindasamy & Gunasekaran, 2015).

Properties

IUPAC Name

2-(3-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-7-3-2-4-8(5-7)16-10(17)6-9(15-16)11(12,13)14/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAMLAKMYBPWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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